molecular formula C₄H₈O₂ B044940 cis-2-Butene-1,4-Diol CAS No. 6117-80-2

cis-2-Butene-1,4-Diol

Cat. No. B044940
M. Wt: 88.11 g/mol
InChI Key: ORTVZLZNOYNASJ-UPHRSURJSA-N
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Patent
US07087764B2

Procedure details

To 48% aqueous sodium hydroxide (127.8 g) was added tetra-n-butylammonium bromide (3.3 g, 10 mmol). The mixture was heated to 60° C. To the mixture was added 2-butene-1,4-diol (17) (30.0 g, 340 mmol), to which was added dropwise benzyl chloride (94.8 g, 743 mmol) at 80±15° C. The mixture was stirred at the same temperature for 2 hours. The reaction mixture was cooled down, and separated after the addition of water (90 ml). To the organic layer was added sulfuric acidic brine. The solution was neutralized by aqueous sodium hydrogen carbonate, separated, mixed with ethyl acetate and concentrated under reduced pressure to yield the objective (18) (104.5 g, quantitative) as an oil residue.
Quantity
127.8 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
catalyst
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
94.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([OH:8])[CH:4]=[CH:5][CH2:6][OH:7].[CH2:9](Cl)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:9]([O:7][CH2:6][CH:5]=[CH:4][CH2:3][O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
127.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.3 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C(C=CCO)O
Step Three
Name
Quantity
94.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down
CUSTOM
Type
CUSTOM
Details
separated
ADDITION
Type
ADDITION
Details
after the addition of water (90 ml)
ADDITION
Type
ADDITION
Details
To the organic layer was added sulfuric acidic brine
CUSTOM
Type
CUSTOM
Details
separated
ADDITION
Type
ADDITION
Details
mixed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC=CCOCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 104.5 g
YIELD: CALCULATEDPERCENTYIELD 114.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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